molecular formula C13H7ClFNO B6376470 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% CAS No. 1261891-58-0

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95%

Cat. No. B6376470
CAS RN: 1261891-58-0
M. Wt: 247.65 g/mol
InChI Key: CLBGDLRRLBXPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% (4-CFCP) is a synthetic chemical compound belonging to the phenol family. It is a white crystalline solid with a melting point of 125-126 °C and a molecular weight of 250.7 g/mol. 4-CFCP is used in a variety of scientific research applications, including biochemistry, pharmacology, and food science. It is also used as a reagent in organic synthesis.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% is widely used in scientific research as an inhibitor of enzymes and enzymes involved in metabolic pathways. It has been used to study the mechanism of action of enzymes such as cytochrome P450, monoamine oxidase, and phospholipase A2. It has also been used in studies of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in metabolic pathways. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% has been used in studies of the biochemical and physiological effects of drugs. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and phospholipase A2. It has also been shown to inhibit the metabolism of certain drugs, such as acetaminophen and ibuprofen.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and has a low toxicity. However, its mechanism of action is not yet fully understood, so its effects may vary depending on the experimental conditions.

Future Directions

Future research on 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% could focus on further elucidating its mechanism of action and determining its effects on other drugs and metabolic pathways. It could also be used to study the effects of drugs on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential as a therapeutic agent. Finally, it could be used to develop new synthetic methods and reagents for organic synthesis.

Synthesis Methods

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% can be synthesized in a two-step process. First, 4-chloro-3-fluorophenol is reacted with cyanide to form the intermediate 4-chloro-3-fluorophenyl cyanide. This intermediate is then reacted with sodium hydroxide to form the final product 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGDLRRLBXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684827
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

CAS RN

1261891-58-0
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.